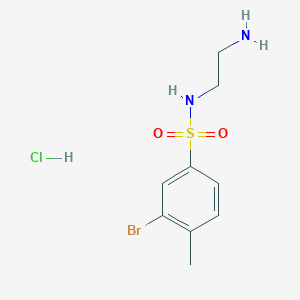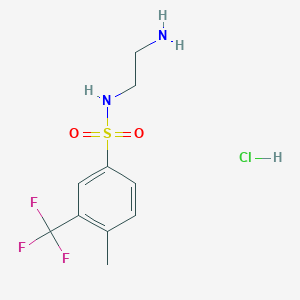
N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties. This compound has shown promising results in various preclinical studies, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride involves the inhibition of carbonic anhydrase IX (CAIX). CAIX is an enzyme that plays a crucial role in regulating the pH of cancer cells. Inhibition of CAIX leads to an increase in intracellular acidity, which can induce apoptosis in cancer cells. This compound has shown potent inhibitory activity against CAIX, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against CAIX, leading to an increase in intracellular acidity and induction of apoptosis in cancer cells. Additionally, it has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, further studies are required to determine its long-term effects and potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride is its potent inhibitory activity against CAIX, making it a promising candidate for cancer therapy. Additionally, it exhibits low toxicity in normal cells, making it a safer alternative to other cancer therapies. However, its limitations include the need for further studies to determine its long-term effects and potential side effects.
Zukünftige Richtungen
For research on N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride include:
1. Further studies to determine its efficacy in inhibiting the growth of different types of cancer cells.
2. Studies to determine its long-term effects and potential side effects.
3. Development of new formulations and delivery methods to improve its bioavailability and efficacy.
4. Studies to determine its potential use in combination with other cancer therapies.
5. Studies to determine its potential use in other diseases such as osteoporosis and glaucoma.
In conclusion, this compound is a promising compound that has shown potent inhibitory activity against CAIX, making it a promising candidate for cancer therapy. Further studies are required to determine its long-term effects and potential side effects, and to develop new formulations and delivery methods to improve its bioavailability and efficacy.
Synthesemethoden
The synthesis of N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride involves the reaction between 3-bromo-4-methylbenzenesulfonyl chloride and ethylenediamine hydrochloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. CAIX is a promising target for cancer therapy, and this compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S.ClH/c1-7-2-3-8(6-9(7)10)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLSELDHVVOIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![1-(1H-pyrazol-5-ylmethyl)-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylurea](/img/structure/B7640439.png)
![2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B7640446.png)

![2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7640454.png)

![(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)
![N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide](/img/structure/B7640467.png)



![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)
![1-[2-(3-Methoxyphenoxy)ethyl]-3-methylpyrazole](/img/structure/B7640519.png)
